N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-3-4-15-14(9-11)16(10-12(2)19-15)20-17(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJCSRHYAOLGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide typically involves the reaction of 2,6-dimethylquinoline with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinoline and pyridine moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide and related compounds:
Structural and Functional Analysis
In contrast, phenyl (e.g., compound) or piperidine (e.g., –4) cores offer less aromaticity but greater conformational flexibility, which may improve solubility or adaptivity in catalytic pockets .
Comparable 2,6-diisopropyl groups in the phenyl-based analog () exhibit even greater bulkiness, which may enhance selectivity in catalytic reactions but reduce solubility . Pyridine-4-carboxamide vs. Piperidine-4-carboxamide: The pyridine moiety introduces a basic nitrogen atom, enabling pH-dependent protonation and coordination to transition metals. Piperidine derivatives, however, are more lipophilic and may penetrate biological membranes more effectively .
Catalytic and Biological Activity The phenyl-based analog () has demonstrated utility in hydroamination catalysis when complexed with metals, attributed to its electron-rich aromatic system and steric protection of the metal center. The quinoline-based compound, with its extended conjugation, could offer similar or enhanced catalytic properties, though direct comparative studies are lacking . Piperidine-4-carboxamide derivatives (–4) are often explored in medicinal chemistry due to their resemblance to bioactive alkaloids. Their flexibility and hydrogen-bonding capacity make them suitable for targeting enzymes or receptors, though they lack the aromatic rigidity of quinoline derivatives .
Research Findings and Limitations
- Synthetic Feasibility: Quinoline derivatives typically require multi-step syntheses involving cyclization and functionalization, whereas phenyl or piperidine analogs (e.g., –4) are more straightforward to prepare.
- Data Gaps: No direct comparative studies on the biological or catalytic performance of these compounds are available in the provided evidence. Conclusions are inferred from structural analogs.
- Computational Predictions : Molecular docking or density functional theory (DFT) studies could further elucidate how substituents influence binding or reactivity.
Biological Activity
N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Primary Target
The primary target of this compound is Mycobacterium tuberculosis . The compound exhibits bacteriostatic effects, inhibiting the growth of M. tuberculosis in liquid cultures. It operates by inducing autophagy in macrophages, facilitating the degradation and recycling of cellular components, which is crucial for combating bacterial infections.
Biochemical Pathways
The compound affects several biochemical pathways related to the growth and survival of M. tuberculosis. By inducing autophagy, it enhances the macrophage's ability to eliminate intracellular bacteria.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is soluble in various solvents including water, ethanol, and dimethyl sulfoxide (DMSO), which suggests good bioavailability for potential therapeutic use.
Biological Activities
This compound has been associated with several biological activities:
- Antimicrobial Activity : Effective against M. tuberculosis, demonstrating significant bactericidal action in macrophages.
- Antiproliferative Effects : Similar compounds have shown antiproliferative effects on cancer cell lines, indicating potential use in oncology.
- G-Quadruplex Stabilization : Related compounds have been shown to stabilize G-quadruplex structures in DNA, which can inhibit cancer cell proliferation .
Study 1: Antimicrobial Efficacy
A study highlighted the effectiveness of this compound against drug-resistant strains of M. tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics used for tuberculosis treatment.
Study 2: G-Quadruplex Interaction
Research on analogues of this compound revealed its capability to stabilize G-quadruplex DNA structures at low micromolar concentrations. This stabilization was linked to reduced proliferation rates in telomerase-positive cancer cell lines .
Comparative Biological Activity Table
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High against M. tuberculosis | Induces autophagy in macrophages |
| Antiproliferative | Moderate in cancer cell lines | Stabilizes G-quadruplex structures |
| Enzyme Inhibition | Potential ACC inhibitor | Alters fatty acid synthesis pathways |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide, and how can purity be validated?
- Methodology : The compound can be synthesized via amide coupling between pyridine-4-carboxylic acid derivatives and 2,6-dimethylquinolin-4-amine. Catalysts like HATU or EDC/NHS are commonly used for carboxamide bond formation. Purity validation requires HPLC (≥98% purity, as per standards in similar carboxamide syntheses) combined with mass spectrometry for molecular weight confirmation .
- Key Considerations : Optimize reaction time and temperature to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- NMR : and NMR to confirm substitution patterns on the quinoline and pyridine rings.
- FT-IR : Validate amide bond formation (C=O stretch ~1650–1700 cm) and aromatic C-H stretches.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous N-arylpyridinecarboxamides .
Q. How does solvent choice impact the solubility and stability of this compound during experimental workflows?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction conditions and aqueous-organic mixtures (e.g., acetonitrile/water) for HPLC analysis. Stability studies under varying pH and temperature conditions are critical for long-term storage. Reference solubility databases for pyridinecarboxamide derivatives to infer behavior .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in catalytic systems?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states.
- Molecular Dynamics (MD) : Simulate solvent effects and ligand-protein interactions if the compound is bioactive.
- AI-Driven Optimization : Implement tools like COMSOL Multiphysics coupled with machine learning to screen reaction conditions and predict yields .
Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing impurities?
- Methodology :
- Design of Experiments (DoE) : Vary factors like catalyst loading, temperature, and stoichiometry in a 2 factorial design.
- Response Surface Methodology (RSM) : Identify optimal parameter combinations.
- Process Control : Integrate real-time monitoring (e.g., in-situ FTIR) to detect intermediates and adjust conditions dynamically .
Q. What strategies resolve contradictions in spectroscopic data versus computational predictions for this compound’s conformation?
- Methodology :
- Comparative Analysis : Cross-validate NMR chemical shifts with computed (GIAO) values.
- Conformational Sampling : Use MD simulations to explore rotameric states and compare with crystallographic data.
- Error Analysis : Assess approximations in computational methods (e.g., solvent model limitations) and refine parameters iteratively .
Q. How should researchers manage heterogeneous catalytic data that conflicts with homogeneous system results?
- Methodology :
- Controlled Replication : Repeat experiments under identical conditions to rule out procedural artifacts.
- Surface Characterization : Use BET, SEM, or XPS to analyze catalyst morphology and active sites.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to discern systemic vs. random errors, referencing frameworks from chemical engineering reaction studies .
Methodological Best Practices
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and cloud-based platforms for traceability and reproducibility, adhering to FAIR principles .
- Safety Protocols : Follow institutional Chemical Hygiene Plans for handling carboxamides, including PPE and waste disposal guidelines .
- Interdisciplinary Collaboration : Integrate computational chemists, synthetic chemists, and data scientists to address complex research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
